molecular formula C15H20N2O2 B7472981 N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide

N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide

Cat. No. B7472981
M. Wt: 260.33 g/mol
InChI Key: GWEBCLUXGKVSHN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide, also known as DMPEB, is a chemical compound with potential applications in scientific research. This compound has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail.

Mechanism of Action

N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide acts as a positive allosteric modulator of nAChRs, which means that it enhances the activity of these receptors in the presence of acetylcholine. It binds to a specific site on the receptor, which results in a conformational change that increases the affinity of the receptor for acetylcholine. This leads to an increase in the amplitude and duration of the synaptic response mediated by nAChRs.
Biochemical and Physiological Effects
N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been shown to enhance the activity of nAChRs in different brain regions, including the hippocampus, cortex, and striatum. This results in an improvement in cognitive function, such as learning and memory. N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has also been shown to have anxiolytic and antidepressant-like effects in animal models, which may be related to its modulation of nAChRs.

Advantages and Limitations for Lab Experiments

N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has several advantages for lab experiments, including its high purity and yield, its specific binding to nAChRs, and its ability to enhance the activity of these receptors. However, N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has some limitations, including its potential toxicity at high concentrations and its limited solubility in aqueous solutions.

Future Directions

There are several future directions for the research on N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide. One direction is to investigate its potential therapeutic applications in neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia. Another direction is to study its effects on other neurotransmitter systems, such as dopamine and serotonin. Additionally, further studies are needed to determine the optimal dosage and administration route of N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide for its potential clinical use.
Conclusion
In conclusion, N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide is a chemical compound with potential applications in scientific research, particularly in the field of neuroscience. It has been synthesized using various methods, and its mechanism of action and physiological effects have been studied in detail. N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has the potential to enhance cognitive function and to have anxiolytic and antidepressant-like effects, which may be related to its modulation of nAChRs. Further research is needed to determine its therapeutic potential and optimal dosage and administration route.

Synthesis Methods

N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been synthesized using different methods, including the reaction of 3,4-dimethylaniline with 2-oxo-2-pyrrolidin-1-yl acetic acid, followed by cyclization with phosphoryl chloride. Another method involves the reaction of 3,4-dimethylaniline with 2-oxo-2-pyrrolidin-1-yl acetic acid and thionyl chloride, followed by cyclization with triethylamine. These methods yield N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide with high purity and yield.

Scientific Research Applications

N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has potential applications in scientific research, particularly in the field of neuroscience. It has been shown to modulate the activity of nicotinic acetylcholine receptors (nAChRs) in the brain, which are involved in various physiological processes such as learning, memory, and attention. N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide has been used as a tool to study the function of nAChRs in different brain regions and to investigate their role in various neurological disorders such as Alzheimer's disease, Parkinson's disease, and schizophrenia.

properties

IUPAC Name

N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H20N2O2/c1-12-6-5-7-13(10-12)15(19)16(2)11-14(18)17-8-3-4-9-17/h5-7,10H,3-4,8-9,11H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWEBCLUXGKVSHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)C(=O)N(C)CC(=O)N2CCCC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N,3-dimethyl-N-(2-oxo-2-pyrrolidin-1-ylethyl)benzamide

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